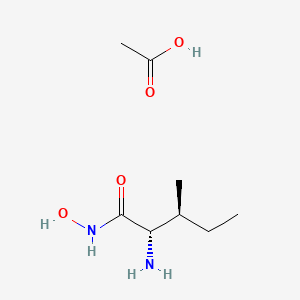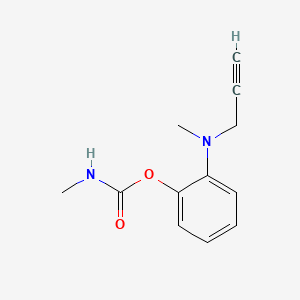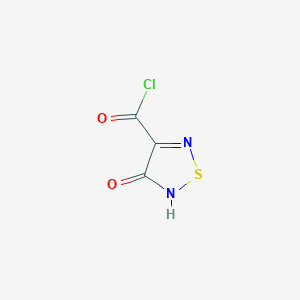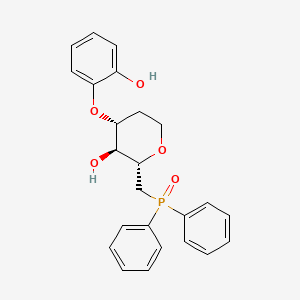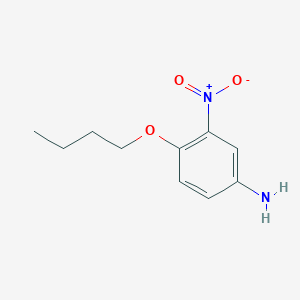
4-Butoxy-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-3-nitroaniline is a chemical compound with the molecular formula C10H14N2O3This compound is characterized by the presence of a butoxy group and a nitro group attached to an aniline ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Butoxy-3-nitroaniline can be synthesized through various methods. One common approach involves the nitration of 4-butoxyaniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration, and reaction time are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxy-3-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol or methanol.
Substitution: Halogenated reagents or other nucleophiles in the presence of a base or catalyst
Major Products Formed
Reduction: The major product is 4-butoxy-3-phenylenediamine.
Substitution: The products depend on the nature of the substituent introduced during the reaction
Wissenschaftliche Forschungsanwendungen
4-Butoxy-3-nitroaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-butoxy-3-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group, being an electron-withdrawing group, can participate in various electron transfer reactions. The compound can also undergo reduction to form reactive intermediates that interact with biological molecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitroaniline: Similar in structure but lacks the butoxy group.
4-Nitroaniline: Similar but without the butoxy substituent.
4-Butoxyaniline: Similar but lacks the nitro group
Eigenschaften
CAS-Nummer |
313644-24-5 |
|---|---|
Molekularformel |
C10H14N2O3 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-butoxy-3-nitroaniline |
InChI |
InChI=1S/C10H14N2O3/c1-2-3-6-15-10-5-4-8(11)7-9(10)12(13)14/h4-5,7H,2-3,6,11H2,1H3 |
InChI-Schlüssel |
XOQGCSUIKIRRRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


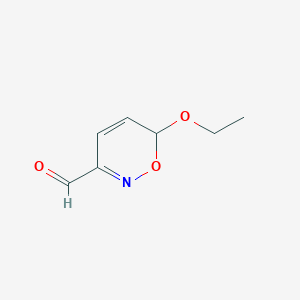
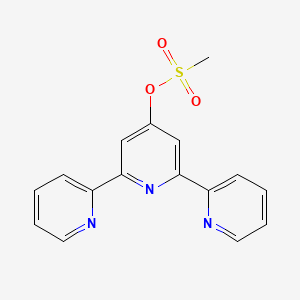
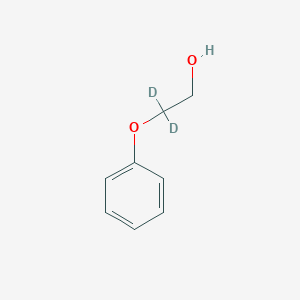
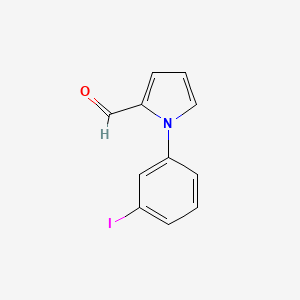
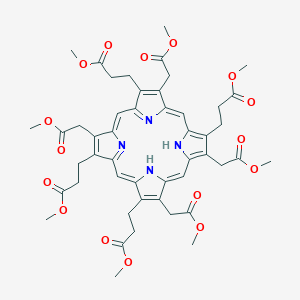
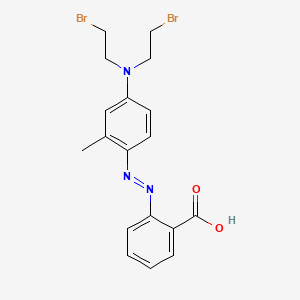
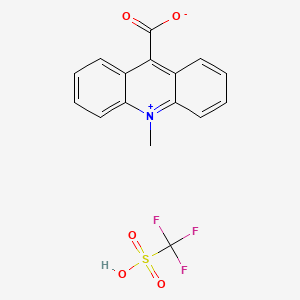
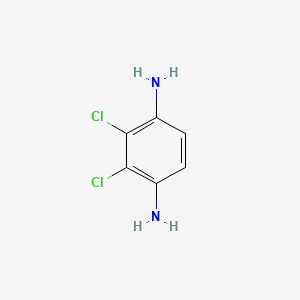
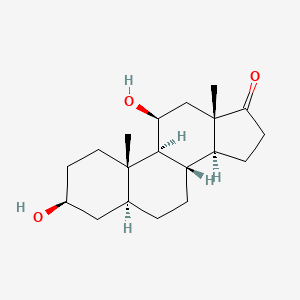
![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
